![molecular formula C9H20BNO2S2 B296044 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is a boronic acid derivative that has been synthesized using a specific method, and it has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target enzymes such as proteasomes and kinases, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine have been extensively studied. This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells, leading to the inhibition of their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine in lab experiments is its specificity towards cancer cells. This compound has been shown to target specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, making it a potent tool in cancer research. However, one of the limitations of using this compound is its toxicity towards normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine. One of the most significant directions is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient purification techniques.
Méthodes De Synthèse
The synthesis method of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the reaction of 2-oxoethylamine with diethylboronate and methylthiomethyl mercaptan. This reaction produces the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C9H20BNO2S2 |
|---|---|
Poids moléculaire |
249.2 g/mol |
Nom IUPAC |
diethylboranyl 2-amino-3-(methylsulfanylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H20BNO2S2/c1-4-10(5-2)13-9(12)8(11)6-15-7-14-3/h8H,4-7,11H2,1-3H3 |
Clé InChI |
KHTYDIWVWNKLKJ-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C(CSCSC)N |
SMILES canonique |
B(CC)(CC)OC(=O)C(CSCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



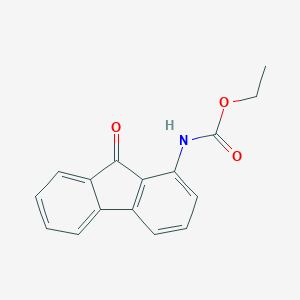
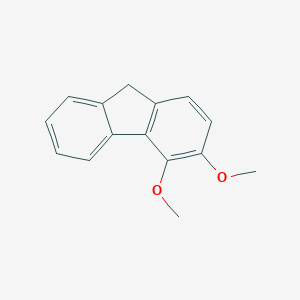
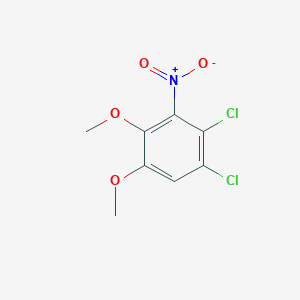
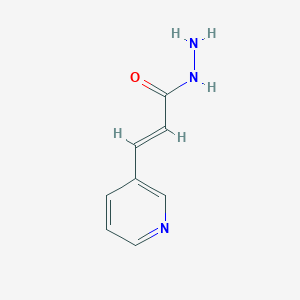
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
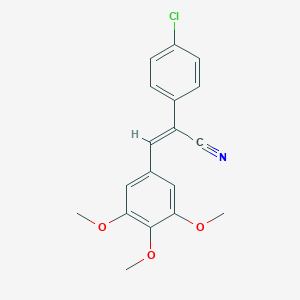

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
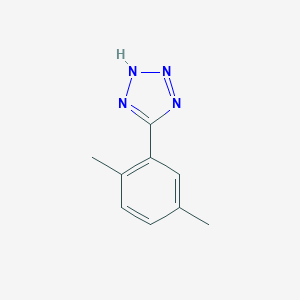
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)